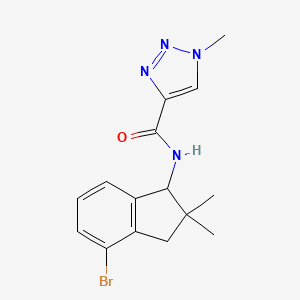![molecular formula C19H21ClN2O2 B7060474 3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea](/img/structure/B7060474.png)
3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound features a unique structure with a chloro-substituted indene moiety and a hydroxyphenyl ethyl group, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable indene precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyphenyl Ethyl Group: This step may involve Friedel-Crafts alkylation or other suitable coupling reactions.
Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and hydroxyphenyl groups may play a crucial role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea: can be compared with other urea derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other urea derivatives.
Properties
IUPAC Name |
3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-12(13-5-3-6-14(23)11-13)22(2)19(24)21-18-10-9-15-16(18)7-4-8-17(15)20/h3-8,11-12,18,23H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUYAFGXUGFGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C(=O)NC2CCC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(methoxymethyl)furan-2-yl]methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine](/img/structure/B7060396.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine](/img/structure/B7060403.png)
![4-cyano-N-[(2-ethoxyphenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7060405.png)
![5-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)furan-2-sulfonamide](/img/structure/B7060409.png)
![3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid](/img/structure/B7060417.png)
![3-[[(3-Cyclopropylthiophene-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7060418.png)
![3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B7060422.png)
![N,N-dimethyl-5-[[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]amino]methyl]pyrimidin-2-amine](/img/structure/B7060430.png)
![4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B7060450.png)
![5-[[(2-Cyclohexyl-1-hydroxypropan-2-yl)amino]methyl]-2-methoxyphenol](/img/structure/B7060458.png)

![3-[(2-hydroxy-2-naphthalen-2-ylethyl)carbamoylamino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7060463.png)
![1-Methyl-4-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]pyrrole-2-carboxamide](/img/structure/B7060482.png)
![1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7060488.png)
